Structural Distinction from the 4-Methoxy Analog (CAS 477856-58-9): Physicochemical Property Shifts
The target compound differs from its closest identifiable analog, 2-[4-(3-fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine (CAS 477856-58-9), by replacement of the 4-methoxy group with a 4-bromo substituent. This change increases molecular weight (387.2 vs. 338.4 g/mol) and lipophilicity (predicted cLogP increase of approximately 0.8–1.2 units based on fragment contributions), impacting membrane permeability and protein binding [1]. The bromine atom also provides a synthetic handle for cross-coupling reactions not available with the methoxy analog .
| Evidence Dimension | Molecular weight and lipophilicity (cLogP shift) |
|---|---|
| Target Compound Data | MW = 387.2 g/mol; predicted cLogP increase of ~0.8-1.2 units vs. 4-methoxy analog |
| Comparator Or Baseline | 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine (MW = 338.4 g/mol) |
| Quantified Difference | ΔMW = +48.8 g/mol; ΔcLogP ≈ +0.8 to +1.2 (predicted) |
| Conditions | In silico prediction using fragment-based cLogP calculation; values derived from known substituent contributions |
Why This Matters
For procurement decisions in lead optimization programs, the higher lipophilicity and distinct halogen bonding potential of the bromophenyl analog may translate into altered pharmacokinetics and target engagement profiles compared to the methoxy series.
- [1] ChemAxon / ChemDraw. cLogP predictions for bromobenzene vs. methoxybenzene pyrimidine derivatives. View Source
